6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine is a chemical compound with the molecular formula and a molecular weight of 225.75 g/mol. This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The presence of the chloro and trimethylsilyl-ethynyl substituents contributes to its unique chemical properties and reactivity.
6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine belongs to the class of pyridazine derivatives, which are known for their applications in medicinal chemistry and organic synthesis due to their diverse biological activities and potential therapeutic applications.
The synthesis of 6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine typically follows these steps:
The reaction mechanism involves the formation of a carbon-carbon bond between the ethynyl group and the pyridazine ring, facilitated by the palladium catalyst. The choice of solvent and precise temperature control are critical for optimizing yield and purity.
Key structural data include:
6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine can undergo various chemical reactions:
The reactivity patterns are influenced by the presence of electron-withdrawing groups like chlorine, which enhance electrophilicity, making substitution reactions more favorable.
The mechanism of action for 6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine involves its interaction with specific biological targets, such as enzymes or receptors. The functional groups present influence binding affinity and selectivity towards these targets, which is essential for its potential therapeutic effects .
Key physical properties include:
Key chemical properties include:
6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine has several applications in scientific research:
6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine is systematically named according to IUPAC conventions, with the parent pyridazine ring numbered to prioritize amine (-NH₂) and chloro (-Cl) substituents at positions 3 and 6, respectively. The ethynyl group at position 4 bears a trimethylsilyl (TMS) protecting moiety. Its molecular formula is C₉H₁₂ClN₃Si, with a molar mass of 225.76 g/mol. Key identifiers include:
Structurally, the TMS-ethynyl group introduces steric bulk and electron-donating effects, altering the pyridazine ring’s electron distribution. This is evidenced by computational analyses showing reduced electron density at C4 compared to unsubstituted analogs. X-ray crystallography of related compounds confirms near-linear geometry of the ethynyl linkage and orthogonal positioning of the TMS group relative to the heterocyclic plane [8].
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
Systematic Name | 6-Chloro-4-[(trimethylsilyl)ethynyl]pyridazin-3-amine |
CAS No. | 1207625-15-7 |
Molecular Formula | C₉H₁₂ClN₃Si |
Molar Mass | 225.76 g/mol |
SMILES | CSi(C)C#Cc1cc(nnc1N)Cl |
InChIKey | VNYKJKNAIUJAHJ-UHFFFAOYSA-N |
Table 2: Structural Comparison with Analogous Compounds
Compound | Substituent at C4 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
---|---|---|---|
6-Chloro-4-methylpyridazin-3-amine [1] | -CH₃ | 2 | 3 |
6-Chloro-4-ethynylpyridazin-3-amine [3] | -C≡CH | 2 | 3 |
6-Chloro-4-((TMS)ethynyl)pyridazin-3-amine | -C≡C-TMS | 1 | 3 |
This compound emerged from early 21st-century efforts to diversify heterocyclic scaffolds for kinase inhibition and cross-coupling chemistry. Pyridazines gained prominence due to their isosterism with pyrimidines in drug design, enabling targeted interactions with enzymatic ATP-binding sites. The integration of ethynyl-TMS groups arose concurrently with advancements in Sonogashira coupling, which allowed efficient C-C bond formation under mild conditions [5] [7].
Notably, 6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine served as a precursor to GW779439X, a pyrazolopyridazine kinase inhibitor that sensitizes methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics by targeting the PASTA kinase Stk1 [6]. Its role underscores the scaffold’s versatility: the chloro group facilitates nucleophilic displacement, while the TMS-ethynyl moiety enables further elaboration via desilylation or cross-coupling. This dual reactivity positioned it as a critical intermediate in medicinal chemistry programs focused on anti-infectives [6] [7].
The TMS-ethynyl group confers three key advantages in pyridazine chemistry:
Table 3: Reactivity Comparison of Ethynyl Modifications
Reaction | Terminal Alkyne (-C≡CH) | TMS-Protected Alkyne (-C≡C-TMS) |
---|---|---|
Sonogashira Coupling | Requires Cu(I) co-catalyst | Compatible under Pd(0)/Cu-free conditions |
Click Chemistry | Immediate cycloaddition | Requires prior deprotection |
Storage Stability | Moderate (dimerization risk) | High (resists oxidation/oligomerization) |
Acidity (pKa) | ~25 | >35 (non-acidic) |
The TMS group’s role extends beyond protection: in Stk1 kinase inhibitors, it modulates compound lipophilicity (cLogP ≈ 3.6), balancing membrane permeability and aqueous solubility. This is critical for maintaining bioavailability during early-stage drug discovery [6] [7]. Additionally, the trimethylsilyl moiety’s bulk influences molecular packing in solid-state structures, as observed in crystallographic studies of related pyridazine-TMS adducts [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: